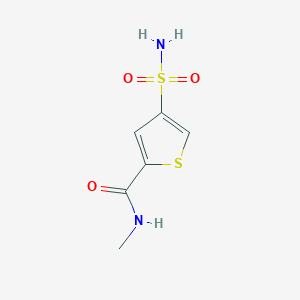

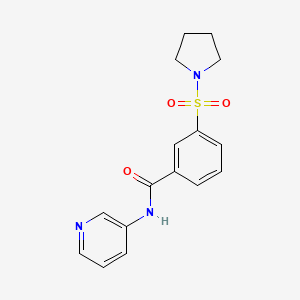

![molecular formula C21H27N3O2 B5503509 2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)

2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a nitrogenous compound, part of a class of compounds with significant pharmacological interest, particularly in the context of central nervous system activities. It is related to various piperazinyl compounds studied for their chemical and physical properties.

Synthesis Analysis

- The synthesis of related N-[4-phenyl(2-pyrimidinyl)-1-piperazinyl]alkyl (hydroxyalkyl)-3,4-pyridinedicarboximides, which are structurally similar to the compound , has been described. These compounds were synthesized and showed depressive action on the central nervous system (Śladowska et al., 1996).

Molecular Structure Analysis

- A study on 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, which shares a similar molecular backbone, provided insights into the molecular structure. The compound's structure was confirmed through various spectroscopic methods and X-ray diffraction (Ban et al., 2023).

Chemical Reactions and Properties

- The compound's reactions could be related to those observed in piperazine derivatives, which have been studied extensively. For instance, Rhodium-Catalyzed reactions of N-(2-Pyridinyl)piperazines with CO and Ethylene show novel carbonylation at a C−H Bond in the Piperazine Ring (Ishii et al., 1997).

Physical Properties Analysis

- The physical properties, like crystal structure and hydrogen bonding of similar compounds, such as 1-methyl-2-Oxo-3-acetoxy-4-hydroxy-4-(Phenyl)piperidine, can provide insights into the physical characteristics of our compound of interest (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

- Chemical properties such as stability and reactivity can be inferred from studies on similar piperazine compounds. For example, a study on 4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo-[3,4-c]pyridine provides insights into the compound's degradation mechanism and stability (Muszalska et al., 2005).

Applications De Recherche Scientifique

Carbon Dioxide Capture

Piperazine, a component structurally related to the chemical compound , has been highlighted for its novel application in carbon dioxide (CO2) capture technology. Concentrated, aqueous piperazine solutions offer significant resistance to thermal degradation and oxidation, making them highly advantageous for absorption/stripping processes in CO2 capture. This resistance allows for the use of higher temperatures and pressures in the stripper, potentially leading to overall energy savings. Notably, piperazine solutions have demonstrated three to five times more resistance to oxidation compared to monoethanolamine solutions, a commonly used solvent in CO2 capture processes (Freeman, Davis, & Rochelle, 2010).

Analytical Chemistry

In analytical chemistry, high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) methodologies have been developed for the determination or purity evaluation of piperazine derivatives. These methods involve UV spectrophotometric analysis and have been validated for selectivity, precision, accuracy, linearity, and stability, demonstrating the versatility of piperazine-related compounds in analytical applications (Muszalska, Śladowska, & Sabiniarz, 2005).

Platelet Aggregation Inhibition

Research on piperazine derivatives has also extended into the field of blood platelet aggregation inhibition. Compounds featuring a piperazine ring have been synthesized and evaluated for their capacity to inhibit ADP-induced aggregation of blood platelets, highlighting their potential therapeutic applications in conditions where platelet aggregation is a concern (Grisar et al., 1976).

Luminescence in Crystal Engineering

The structural and luminescent properties of novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, including those with piperazine components, have been investigated. These studies provide insights into the potential applications of such compounds in crystal engineering, aiming to construct crystals with specific luminescent properties for various technological applications (Li et al., 2015).

Propriétés

IUPAC Name |

[3-(3-hydroxy-3-methylbutyl)phenyl]-(4-pyridin-3-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-21(2,26)9-8-17-5-3-6-18(15-17)20(25)24-13-11-23(12-14-24)19-7-4-10-22-16-19/h3-7,10,15-16,26H,8-9,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJVLFYYUTZRSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CN=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

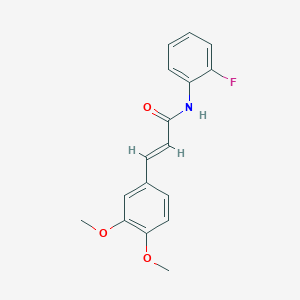

![N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5503459.png)

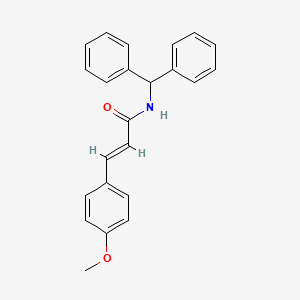

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5503470.png)

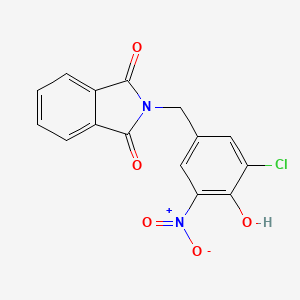

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5503503.png)

![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)

![methyl 3-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B5503523.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5503531.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)

![7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B5503549.png)